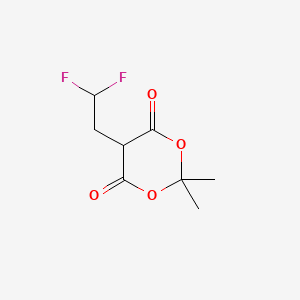
5-(2,2-Difluoroethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Difluoroethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxane ring substituted with a difluoroethyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Difluoroethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to yield corresponding open-chain compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-(2,2-Difluoroethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets and pathways. The difluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxane ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dioxane-4,6-dione: Similar structure but lacks the dimethyl substitution.
2-(2,2,2-Trifluoroethyl)-1,3-dioxane-4,6-dione: Contains a trifluoroethyl group instead of a difluoroethyl group.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the difluoroethyl substitution.
Uniqueness
5-(2,2-Difluoroethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of both the difluoroethyl and dimethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C8H10F2O4 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
5-(2,2-difluoroethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C8H10F2O4/c1-8(2)13-6(11)4(3-5(9)10)7(12)14-8/h4-5H,3H2,1-2H3 |
InChI Key |
GRICPFVMZFLWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















